

Application Notes and Protocols for LAH5-RNP Nanocomplex Formation and Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	LAH5				
Cat. No.:	B15599666	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

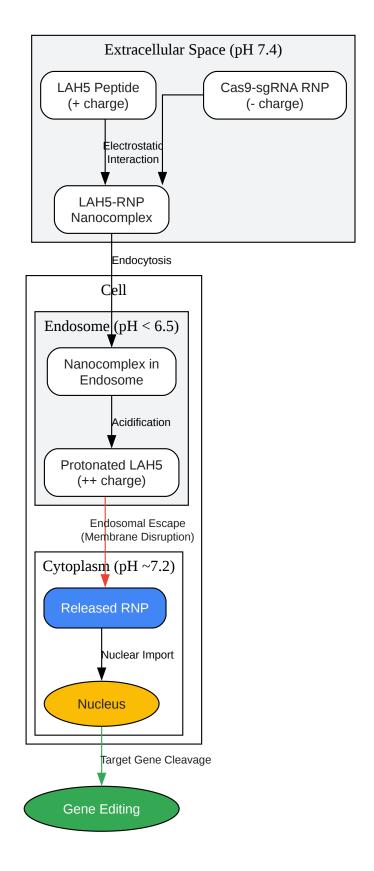
Introduction

The delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes into target cells is a critical bottleneck for therapeutic gene editing. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral delivery vector. This document provides detailed protocols and application notes on the use of the amphipathic, pH-sensitive peptide **LAH5** for the formation of nanocomplexes with Cas9 RNPs and their subsequent use in transfection for in vitro gene editing. **LAH5** is known to form stable nanocomplexes with RNPs through electrostatic interactions, facilitate cellular uptake, and promote endosomal escape for efficient cytosolic delivery.[1][2] Modifications to the **LAH5** peptide, such as the addition of a fatty acid moiety (e.g., oleic acid), have been shown to enhance stability, membrane disruption, and transfection efficacy.[3][4]

Principle and Mechanism of Action

The **LAH5** peptide, with its net positive charge at neutral pH, electrostatically interacts with the negatively charged sgRNA component of the Cas9-sgRNA RNP to form nanocomplexes.[1] These complexes are internalized by cells, likely via endocytosis.[2] The **LAH5** peptide contains histidine residues, which become protonated in the acidic environment of the endosome. This charge shift enhances the peptide's membrane-disruptive properties, leading to endosomal rupture and the release of the RNP cargo into the cytoplasm. The Cas9 RNP is then free to translocate to the nucleus to perform gene editing.[5][6]





Click to download full resolution via product page

Caption: Proposed mechanism of LAH5-mediated RNP delivery.



Experimental Protocols Protocol 1: Preparation of LAH5-RNP Nanocomplexes

This protocol details the steps for forming **LAH5**-RNP nanocomplexes. The key is a two-step incubation process: first to form the RNP, and second to complex the RNP with the **LAH5** peptide.

- 1. Reagent Preparation:
- LAH5 Peptide Stock: Dissolve powdered LAH5 peptide in nuclease-free water containing
 0.1% (v/v) acetic acid to a final concentration of 750 μM.[1]
- Cas9 Protein Stock: Dilute Cas9 protein in nuclease-free water or HEPES buffer (pH 7.4).[1]
- sgRNA Stock: Dilute sgRNA in nuclease-free water.[1]
- 2. RNP Formation: a. In a sterile microcentrifuge tube, mix equal volumes of Cas9 protein (e.g., 0.75 μ M final concentration) and sgRNA (e.g., 0.75 μ M final concentration) in HEPES buffer (pH 7.4).[1] b. Mix gently by pipetting up and down. c. Incubate the mixture for 10 minutes at room temperature to allow the formation of the Cas9-sgRNA RNP complex.[1][3]
- 3. **LAH5**-RNP Nanocomplex Formation: a. Add the desired volume of the **LAH5** peptide stock solution to the pre-formed RNP solution. The molar ratio of **LAH5** to RNP is critical and should be optimized. Ratios from 50:1 to 250:1 (**LAH5**:RNP) have been shown to be effective.[1][2] b. Mix gently by pipetting. c. Incubate for an additional 10 minutes at room temperature to allow for the self-assembly of the nanocomplexes.[1][3] d. The nanocomplex solution is now ready for cell transfection. For some applications, the complexes are further diluted in a serum-free medium like Opti-MEM before adding to cells.[1]

Protocol 2: Co-delivery of RNP and a Homology-Directed Repair (HDR) Template

This protocol is an extension of Protocol 1 for applications requiring gene correction via HDR.

- 1. Reagent Preparation:
- Prepare LAH5, Cas9, and sgRNA stocks as described in Protocol 1.



- HDR Template: Prepare a single-stranded DNA (ssDNA) HDR template in nuclease-free water.
- 2. Complex Formation: a. Form the RNP complex as described in Protocol 1, steps 2a-2c.[1] b. Add the ssDNA HDR template to the pre-formed RNP solution. A 1:1 molar ratio of RNP to HDR template is a good starting point.[1] c. Incubate for 5 minutes at room temperature.[1] d. Add the **LAH5** peptide to the RNP/HDR template mixture to the desired final molar ratio (e.g., 1:1:250 for Cas9:HDR template:**LAH5**).[1] e. Incubate for 10 minutes at room temperature to form the final nanocomplexes.[1]

Protocol 3: Cell Transfection with LAH5-RNP Nanocomplexes

This protocol outlines the general procedure for transfecting mammalian cells in a 96-well plate format.

- 1. Cell Seeding: a. Twenty-four hours prior to transfection, seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 30,000 cells per well.[1] b. Incubate at 37°C and 5% CO₂ until cells reach approximately 50% confluency at the time of transfection.[1]
- 2. Transfection: a. Prepare the **LAH5**-RNP nanocomplexes as described in Protocol 1 or 2. The final concentration of RNP in the well should be optimized; concentrations between 5-40 nM have been shown to be effective.[1] b. Gently remove the culture medium from the cells. c. Add the nanocomplex solution (e.g., diluted in Opti-MEM to a final volume of 160 μ L) to each well. [1]
- 3. Post-Transfection Incubation and Analysis: a. Incubate the cells with the nanocomplexes for 24 hours at 37°C and 5% CO₂.[1] b. After 24 hours, wash the cells twice with fresh culture medium.[1] c. Add fresh complete medium and incubate for an additional 24-48 hours to allow for gene editing to occur.[1] d. Harvest the cells for downstream analysis, such as genomic DNA extraction followed by T7E1 assay, TIDE analysis, or flow cytometry for reporter assays to quantify gene editing efficiency.[1]

Data Presentation



Table 1: Summary of Reagent Concentrations and Molar

Ratios for Nanocomplex Formation

Component	Stock Concentration	Final Concentration (in complex)	Molar Ratio (Cas9:sgRNA: LAH5)	Reference
LAH5 Peptide	750 μΜ	37.5 μM - 187.5 μM	50 - 250	[1]
Cas9 Protein	Varies	0.75 μΜ	1	[1]
sgRNA	Varies	0.75 μΜ	1	[1]
Oleic Acid-LAH5	Varies	Varies	150	[3]

Table 2: Physicochemical Properties of LAH5-RNP

Nanocomplexes

Molar Ratio (LAH5:RNP)	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV) at pH 7.4	Reference
50:1	~350	~0.4	~ +10	[1][5]
100:1	~300	~0.35	~ +15	[1][5]
150:1	~250	~0.3	~ +18	[1][5]
200:1	~200	~0.25	~ +20	[1][5]
250:1	~200	~0.25	~ +22	[1][5]
150:1 (Oleic Acid-LAH5)	~150-160	~0.24-0.3	~ +4.4-6.1	[3]

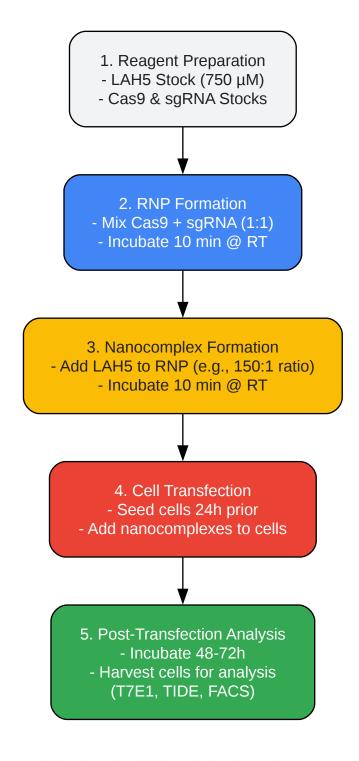
Table 3: Optimal Conditions for In Vitro Gene Editing



Parameter	Optimal Value	Cell Line	Assay	Reference
RNP Concentration	20 nM	HEK293T	Flow Cytometry (eGFP reporter)	[1]
LAH5 Concentration	5 μΜ	HEK293T	Flow Cytometry (eGFP reporter)	[1]
LAH5:RNP Molar Ratio	250:1	HEK293T	Flow Cytometry (HDR reporter)	[1]
Incubation Time	24 hours	HEK293T	Flow Cytometry	[1]

Visualizations





Click to download full resolution via product page

Caption: Experimental workflow for **LAH5**-RNP transfection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Lipopeptide-mediated delivery of CRISPR/Cas9 ribonucleoprotein complexes for gene editing and correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for LAH5-RNP Nanocomplex Formation and Transfection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599666#how-to-form-lah5-and-rnp-nanocomplexes-for-transfection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.